molecular formula C7H6INO B1293540 2-Iodobenzamide CAS No. 3930-83-4

2-Iodobenzamide

Cat. No. B1293540
CAS RN: 3930-83-4
M. Wt: 247.03 g/mol
InChI Key: YEOYYWCXWUDVCX-UHFFFAOYSA-N
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Description

2-Iodobenzamide is a chemical compound that serves as a key intermediate in the synthesis of various heterocyclic compounds. It is characterized by the presence of an iodine atom attached to the benzene ring, which is directly linked to an amide group. This structural feature makes 2-iodobenzamide a versatile reactant in organic synthesis, particularly in reactions catalyzed by transition metals such as palladium and copper.

Synthesis Analysis

The synthesis of 2-iodobenzamide derivatives has been explored through various catalytic processes. For instance, palladium-catalyzed intramolecular cyclization of 2-iodobenzamides has been shown to be an efficient method for producing 3-acyl isoindolin-1-ones and 3-hydroxy-3-acylisoindolin-1-ones under mild conditions . Similarly, copper-catalyzed tandem reactions with sodium azide have been utilized to synthesize [1,2,3]triazolo[1,5-a][1,4]benzodiazepin-6(5H)-ones . Additionally, copper-catalyzed domino reactions with enaminones have been employed to create quinazolinones, highlighting the influence of stereochemistry on the reaction outcome .

Molecular Structure Analysis

The molecular structure of 2-iodobenzamide and its derivatives has been elucidated through various spectroscopic and analytical techniques. For example, the coordination behavior of 2-iodobenzamide with nickel and copper has been studied, revealing octahedral geometries in the resulting complexes . The structural differences between isomeric compounds such as 2-iodo-N-(2-nitrophenyl)benzamide and N-(2-iodophenyl)-2-nitrobenzamide have been contrasted, showing distinct three-dimensional framework structures .

Chemical Reactions Analysis

2-Iodobenzamide participates in a variety of chemical reactions, often facilitated by catalysis. Iodine-catalyzed reactions with 2-aminobenzamides have led to the formation of dibenzo[b,h][1,6]naphthyridine derivatives through a domino reaction mechanism . The reaction of 2-aminobenzamides with 1,3-cyclohexanediones, controlled by reaction temperature, has yielded structurally diverse products, including bis-quinazolin-4(3H)-ones .

Physical and Chemical Properties Analysis

The physical and chemical properties of 2-iodobenzamide and its complexes have been characterized through elemental analysis, molar conductance, spectral studies, and thermal analysis. These studies have provided insights into the non-electrolytic nature, stoichiometry, and thermal stability of the compounds . Additionally, the crystalline nature and surface morphology of the complexes have been investigated using powder X-ray diffraction and scanning electron microscopy .

Scientific Research Applications

1. Structural Analysis

  • Summary of Application : 2-Iodobenzamide and 2-iodo-N-phenylbenzamide were synthesized from 2-iodobenzoic acid for structural analysis . These compounds are found in a wide range of aromatic molecules and serve as intermediates in the production of many pharmaceutical compounds .
  • Methods of Application : The compounds were synthesized from 2-iodobenzoic acid. In the crystal structure of 2-Iodobenzamide, N—H O and hydrogen bonds form two sets of closed rings, generating dimers and tetramers .
  • Results or Outcomes : The study provided a comparison of the structures of 2-Iodobenzamide and 2-iodo-N-phenylbenzamide. The aromatic ring in 2-Iodobenzamide is inclined to the O1/C1/N1 plane of the amide by 44.37 (1) .

2. Oxidation of Alcohols

  • Summary of Application : 2-Iodobenzamide was used as a catalyst in an oxidation system for the oxidation of alcohols utilizing Oxone® . This procedure is environmentally friendly and obviates the use of heavy metal oxidants and halogenated solvents .
  • Methods of Application : The oxidation of primary and secondary alcohols was carried out using Oxone® as an oxidant and polymer-supported 2-Iodobenzamide as a catalyst in CH3CN/H2O mixed solvents .
  • Results or Outcomes : The study presented a mild and efficient protocol for the oxidation of primary and secondary alcohols .

3. Anti-Cancer Agent

  • Summary of Application : 2-Iodobenzamide has been identified as a potential imaging agent for cutaneous melanoma staging . Melanoma is a type of skin cancer, and accurate staging is crucial for determining the appropriate treatment approach.
  • Results or Outcomes : The use of 2-Iodobenzamide as an imaging agent could potentially improve the accuracy of melanoma staging, which could lead to more effective treatment plans .

4. Anti-Cancer Agent

  • Summary of Application : 2-Iodobenzamide has been identified as a potential imaging agent for cutaneous melanoma staging . Melanoma is a type of skin cancer, and accurate staging is crucial for determining the appropriate treatment approach.
  • Results or Outcomes : The use of 2-Iodobenzamide as an imaging agent could potentially improve the accuracy of melanoma staging, which could lead to more effective treatment plans .

5. Catalyst for Alcohol Oxidation

  • Summary of Application : 2-Iodo-N-isopropyl-5-methoxybenzamide, a derivative of 2-Iodobenzamide, has been used as a highly reactive and environmentally benign catalyst for alcohol oxidation .
  • Methods of Application : The oxidation of alcohols was carried out using Oxone® as an oxidant and 2-Iodo-N-isopropyl-5-methoxybenzamide as a catalyst .
  • Results or Outcomes : The study presented a mild and efficient protocol for the oxidation of primary and secondary alcohols .

Safety And Hazards

2-Iodobenzamide can cause skin irritation and serious eye irritation . It is harmful if swallowed and is harmful to aquatic life with long-lasting effects . It is recommended to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes . Use of personal protective equipment and ensuring adequate ventilation is advised .

Future Directions

There are several future directions for research on 2-Iodobenzamide. One area of focus is the development of more potent and selective BET inhibitors that can be used in clinical settings. Another area is the use of 2-Iodobenzamide in the field of radiotheragnostics, which is emerging as a viable modality in providing another approach to the treatment of advanced disease .

properties

IUPAC Name

2-iodobenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6INO/c8-6-4-2-1-3-5(6)7(9)10/h1-4H,(H2,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YEOYYWCXWUDVCX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)N)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6INO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50192545
Record name Benzamide, 2-iodo-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50192545
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

247.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Iodobenzamide

CAS RN

3930-83-4
Record name 2-Iodobenzamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=3930-83-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzamide, 2-iodo-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003930834
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3930-83-4
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URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=136970
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Benzamide, 2-iodo-
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A total of 50 ml of a 15 M ammonium hydroxide solution was reacted with 15 g o-iodobenzoyl chloride for 20 minutes. The crude product was recovered as in Example 1. The product was recrystallized from ethanol to yield 7.8 g of o-iodobenzamide, m.p. 187°-189°, Rf 0.63.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
15 g
Type
reactant
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
653
Citations
T Yakura, A Yamada, N Noda… - Asian Journal of …, 2014 - Wiley Online Library
… 2-iodobenzamide catalyst for the oxidation of alcohols was developed. Reaction of alcohols with a catalytic amount of 2-iodobenzamide … , 16 we report a 2-iodobenzamide catalyst 3 that …
Number of citations: 8 onlinelibrary.wiley.com
V Kavala, Z Yang, A Konala, CY Huang… - The Journal of …, 2017 - ACS Publications
… In this regard, we first explored the reactions of various N-substituted 2-iodobenzamide derivatives and 2-iodobenzylcyanide under the optimized reaction conditions (Table 2). …
Number of citations: 23 pubs.acs.org
KM Bairagi, VBS Kumar, S Bhandary… - Acta Crystallographica …, 2018 - scripts.iucr.org
The title compounds, 2-iodobenzamide, C7H6INO (I), and 2-iodo-N-phenylbenzamide, C13H10INO (II), were both synthesized from 2-iodobenzoic acid. In the crystal structure of (I), N—…
Number of citations: 3 scripts.iucr.org
N Moins, M D'Incan, J Bonafous, F Bacin… - European journal of …, 2002 - Springer
… Small quantities of N(2-ethylaminoethyl)-2-iodobenzamide were detected in five patients. Overall, in the seven patients about 23% of the dose was recovered in urine within the first 6 h. …
Number of citations: 80 link.springer.com
T Ferdous - 2012 - lib.buet.ac.bd
… Investigation incorporated in this dissertation titled, “Synthesis of substituted -2iodobenzamide derivatives” have been presented in four chapters. The first chapter is introductory section, …
Number of citations: 0 lib.buet.ac.bd
CS John, ME Gulden, J Li, WD Bowen… - Nuclear medicine and …, 1998 - Elsevier
… tumor cells, fast in vivo clearance of the radiopharmaceutical from the normal organs and a high uptake and retention in tumor suggest that N-(N-benzylpiperidin-4-yl)-2-iodobenzamide …
Number of citations: 55 www.sciencedirect.com
BK Villuri, T Kotipalli, SS Ichake, V Bandi, CW Kuo… - RSC …, 2016 - pubs.rsc.org
… explored the utility of 2-iodobenzamide derivatives for the … on the reaction of 2-iodobenzamide substrates under copper … indole derivatives from 2-iodobenzamide derivatives as shown in …
Number of citations: 13 pubs.rsc.org
JL Wardell, JMS Skakle, JN Low… - … Section C: Crystal …, 2005 - scripts.iucr.org
In 2-iodo-N-(2-nitrophenyl)benzamide, C13H9IN2O3, the molecules are linked into a three-dimensional framework structure by a combination of a C—H⋯O hydrogen bond, and iodo–…
Number of citations: 20 scripts.iucr.org
T Yakura, T Fujiwara, A Yamada… - Beilstein Journal of …, 2018 - beilstein-journals.org
… ring of N-isopropyl-2-iodobenzamide on the oxidation revealed that its … 5-Methoxy-2-iodobenzamide would be an efficient and … on improving the reactivity of 2-iodobenzamide catalysts. …
Number of citations: 10 www.beilstein-journals.org
T Yakura, Y Horiuchi, Y Nishimura… - Advanced Synthesis …, 2016 - Wiley Online Library
… during the reaction.11,12 As a part of our efforts to develop multi-functionalized organocatalysts based on hypervalent iodine chemistry,13 we recently reported 2-iodobenzamide 3 as …
Number of citations: 14 onlinelibrary.wiley.com

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